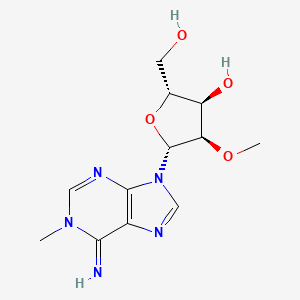
1-Methyl-2'-O-methyladenosine; 2'-O-Methyl-1-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine are modified nucleosides that play significant roles in various biological processes. These compounds are derivatives of adenosine, where methyl groups are added to specific positions on the adenosine molecule. These modifications can influence the stability, function, and interactions of RNA molecules, making them crucial in the study of RNA biology and related fields .
Preparation Methods
The synthesis of 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine typically involves the methylation of adenosine at specific positions. The synthetic routes can vary, but common methods include:
Chemical Methylation: This involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to introduce methyl groups at the desired positions on the adenosine molecule.
Enzymatic Methylation: Enzymes such as methyltransferases can catalyze the transfer of methyl groups from donor molecules like S-adenosylmethionine to specific positions on adenosine.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups on the adenosine molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine exert their effects involves their incorporation into RNA molecules. These modifications can influence RNA structure, stability, and interactions with proteins and other molecules. The molecular targets include RNA-binding proteins and enzymes involved in RNA processing and metabolism . The pathways affected by these modifications can include RNA splicing, translation, and degradation .
Comparison with Similar Compounds
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can be compared with other similar compounds such as:
N6-Methyladenosine (m6A): Another common RNA modification that plays a role in RNA stability and translation.
N1-Methyladenosine (m1A): Involved in the regulation of RNA structure and function.
2’-O-Methyladenosine (m6Am): Similar to 1-Methyl-2’-O-methyladenosine but with different methylation patterns.
These compounds are unique in their specific methylation patterns and the resulting effects on RNA molecules. The differences in their chemical structures lead to distinct biological functions and applications.
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12-13,18-19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
DJONVIMMDYQLKR-WOUKDFQISA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


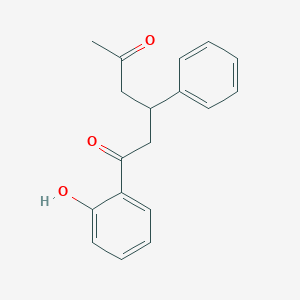
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)

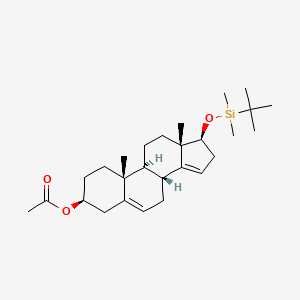





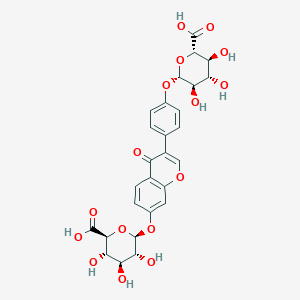

![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
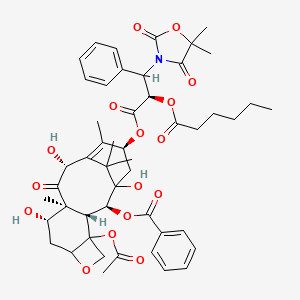
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
